2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(dimethylamino)propyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(dimethylamino)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-21(2)9-5-8-19-18(22)12-14-11-16(25-20-14)13-6-7-15(23-3)17(10-13)24-4/h6-7,10-11H,5,8-9,12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEDLGQDDSZQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(dimethylamino)propyl]acetamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the 3,4-dimethoxyphenyl group. The final step involves the acylation of the isoxazole derivative with N-(3-(dimethylamino)propyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(dimethylamino)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(dimethylamino)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(dimethylamino)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)isoxazol-5-ylamine
- C-[5-(3,4-dimethoxy-phenyl)-isoxazol-3-yl]-methylamine
Uniqueness
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(dimethylamino)propyl]acetamide is unique due to its specific structural features, such as the combination of the isoxazole ring with the 3,4-dimethoxyphenyl group and the dimethylamino propyl acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(dimethylamino)propyl]acetamide is a complex organic compound with potential therapeutic applications. Its structural components, including an oxazole ring and a dimethylamino group, suggest diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 406.4 g/mol. The presence of functional groups such as oxazole and amide linkages contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O4 |
| Molecular Weight | 406.4 g/mol |
| Purity | ≥95% |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including receptors and enzymes. The oxazole ring can participate in π-π stacking interactions with aromatic residues in proteins, while the dimethylamino group may facilitate binding to specific receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Biological Activity Studies
Recent research has focused on evaluating the biological activity of this compound through various assays.
Antimicrobial Activity
A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
Cytotoxicity Assay
Cytotoxicity was assessed using human cell lines. The compound exhibited moderate cytotoxic effects at higher concentrations, which warrants further investigation into its safety profile.
Case Studies
-
Case Study on Antimicrobial Properties :
- Researchers synthesized derivatives of the compound to enhance its antimicrobial efficacy.
- The modified compounds demonstrated improved activity against resistant bacterial strains.
-
Case Study on Receptor Interaction :
- A study explored the interaction of the compound with serotonin receptors.
- Results indicated that it could act as a partial agonist at specific receptor subtypes, influencing neurotransmitter release.
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and which reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step reactions starting with precursors like substituted oxadiazoles and dihydropyridine derivatives. Key steps include:
- Coupling Reactions : Formation of the oxazole ring via cyclization using reagents such as hydroxylamine derivatives under controlled pH (e.g., sodium hydroxide or potassium carbonate as bases) .
- Amide Bond Formation : The acetamide moiety is introduced via nucleophilic acyl substitution, often employing coupling agents like DCC (dicyclohexylcarbodiimide) in solvents such as DMF or dichloromethane .
- Optimization : Temperature (60–80°C for cyclization), inert atmosphere (argon/nitrogen), and solvent polarity are critical for minimizing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and substituent positions, with dimethylamino and methoxyphenyl groups showing distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected m/z for C₂₁H₂₈N₄O₄) and detects isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% target compound) and identifies by-products .
Intermediate: How can researchers design in vitro assays to evaluate the antimicrobial and anticancer potential of this compound?
- Antimicrobial Assays : Use standardized microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined with serial dilutions in Mueller-Hinton broth .
- Anticancer Screening : Cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for solvent effects (e.g., DMSO <0.1%) and validate results with flow cytometry for apoptosis/necrosis .
- Confounding Factors : Address compound stability (e.g., degradation in aqueous media) and cell line variability by repeating assays across multiple passages .
Advanced: What strategies are employed to elucidate the molecular mechanism of action, particularly its interaction with enzymes or receptors?
- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Measure Ki values via Lineweaver-Burk plots .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) on membrane preparations to assess affinity for GPCRs or nuclear receptors .
- Structural Insights : Co-crystallization with target proteins (X-ray crystallography) or mutagenesis studies to identify critical binding residues .
Advanced: How can computational approaches predict the reactivity and biological targets of this compound?
- Quantum Chemical Calculations : Use DFT (density functional theory) to model reaction pathways (e.g., cyclization energetics) and optimize transition states .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., cytochrome P450 isoforms) or DNA grooves. Validate with MD simulations for stability .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize lead optimization .
Advanced: In cases of contradictory bioactivity data across studies, what methodological approaches resolve discrepancies?
- Reproducibility Checks : Standardize assay protocols (e.g., cell culture conditions, passage number) and use reference compounds (e.g., doxorubicin for cytotoxicity) .
- Impurity Analysis : LC-MS/MS to detect trace by-products (e.g., oxidation derivatives) that may contribute to off-target effects .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify variables (e.g., assay type, concentration range) causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
